REACTION_CXSMILES
|
[OH:1][P:2]([OH:5])([OH:4])=[O:3].[NH3:6]>O>[P:2]([O-:5])([O-:4])([O-:3])=[O:1].[NH4+:6].[NH4+:6].[NH4+:6].[NH3:6] |f:3.4.5.6|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This solution is pumped at a pressure of 4 kg/cm2 gauge into the pressure reaction vessel into which
|
Type
|
CUSTOM
|
Details
|
at 75°C
|
Type
|
CUSTOM
|
Details
|
obtained
|
Type
|
CUSTOM
|
Details
|
The pressure reaction vessel
|
Type
|
CUSTOM
|
Details
|
is operated at 140°C
|
Name
|
|
Type
|
product
|
Smiles
|
P(=O)([O-])([O-])[O-].[NH4+].[NH4+].[NH4+]
|
Name
|
|
Type
|
product
|
Smiles
|
N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH:1][P:2]([OH:5])([OH:4])=[O:3].[NH3:6]>O>[P:2]([O-:5])([O-:4])([O-:3])=[O:1].[NH4+:6].[NH4+:6].[NH4+:6].[NH3:6] |f:3.4.5.6|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This solution is pumped at a pressure of 4 kg/cm2 gauge into the pressure reaction vessel into which
|
Type
|
CUSTOM
|
Details
|
at 75°C
|
Type
|
CUSTOM
|
Details
|
obtained
|
Type
|
CUSTOM
|
Details
|
The pressure reaction vessel
|
Type
|
CUSTOM
|
Details
|
is operated at 140°C
|
Name
|
|
Type
|
product
|
Smiles
|
P(=O)([O-])([O-])[O-].[NH4+].[NH4+].[NH4+]
|
Name
|
|
Type
|
product
|
Smiles
|
N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |